6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE is a complex organic compound that features a benzothiazole moiety linked to a triazine ring
Preparation Methods
The synthesis of N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE involves several steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Triazine Ring Formation: The triazine ring is typically formed via a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the triazine ring under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE undergoes various chemical reactions:
Scientific Research Applications
N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with specific enzyme active sites, inhibiting their activity and leading to therapeutic effects . The triazine ring enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE can be compared with other benzothiazole derivatives:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
4-Amino-2,1,3-benzothiadiazole: Used in the synthesis of fluorescent dyes.
Benzothiazole-based anti-tubercular compounds: These compounds share a similar mechanism of action but differ in their specific molecular targets and efficacy.
This compound stands out due to its unique combination of a benzothiazole moiety and a triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H18N6S2/c20-17-23-16(12-26-19-22-14-8-4-5-9-15(14)27-19)24-18(25-17)21-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H3,20,21,23,24,25) |
InChI Key |
ZCCAGOYGYIJAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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